molecular formula C31H41N5O5 B1204045 Dihydroergocornine CAS No. 25447-65-8

Dihydroergocornine

Cat. No.: B1204045
CAS No.: 25447-65-8
M. Wt: 563.7 g/mol
InChI Key: SEALOBQTUQIVGU-QNIJNHAOSA-N
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Description

Dihydroergocornine is an ergot alkaloid, specifically a dihydrogenated derivative of ergocornine. It is one of the three components of ergoloid mesylates, which are used for their nootropic and hypotensive properties. This compound is known for its significant effects on cerebral blood flow and vascular resistance, making it a valuable compound in the treatment of age-related cognitive decline and other neurological conditions .

Scientific Research Applications

Dihydroergocornine has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of ergot alkaloids and their derivatives.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Utilized in the treatment of age-related cognitive decline, dementia, and recovery after stroke. .

    Industry: Employed in the production of nootropic drugs and other pharmaceutical formulations.

Safety and Hazards

  • Associated Conditions :
    • Often administered in combination with other ergoloid mesylate components .

Biochemical Analysis

Biochemical Properties

Dihydroergocornine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure . In the brain, this compound decreases cerebral blood flow, cerebral vascular resistance, and oxygen uptake, contributing to cerebral metabolic homeostasis . The compound interacts with adrenergic, dopaminergic, and serotonergic receptors, influencing neurotransmitter systems and cerebral metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to decrease cerebral blood flow and oxygen uptake in the brain, which helps maintain cerebral metabolic homeostasis . The compound influences cell signaling pathways by interacting with adrenergic, dopaminergic, and serotonergic receptors, which can impact gene expression and cellular metabolism . Additionally, this compound has been shown to have a normalizing effect on central monoaminergic neurotransmitter systems .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with adrenergic, dopaminergic, and serotonergic receptors. It acts as an antagonist at alpha-adrenergic receptors and has mixed agonist/antagonist effects at dopamine and serotonin receptors . The biotransformation of this compound occurs via oxidation and cleavage of the proline in the peptide portion of the molecule, as well as by the splitting of the amide bond, yielding dihydrolysergic acid amide . These interactions contribute to its effects on neurotransmitter systems and cerebral metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound administration in non-toxic doses presents sympatholytic and hypotensive properties, which are observed as a significantly decreased mean arterial pressure . Over time, these effects contribute to maintaining cerebral metabolic homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies designed to evaluate parameters of learning and memory, this compound administration has been associated with improved cognitive function . At high doses, the compound may exhibit toxic or adverse effects. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and cleavage of the proline in the peptide portion of the molecule, as well as the splitting of the amide bond . These metabolic processes yield dihydrolysergic acid amide, which contributes to the compound’s effects on neurotransmitter systems and cerebral metabolism . The metabolism of this compound can be influenced by other compounds, such as medroxyprogesterone acetate and mefenamic acid .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function . The transport and distribution of this compound are essential for its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroergocornine is synthesized through the hydrogenation of ergocornine, which involves the addition of hydrogen to the double bonds in the lysergic acid moiety. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of ergocornine from ergot, followed by purification and hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydroergocornine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Further reduction can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .

Comparison with Similar Compounds

  • Dihydroergocristine
  • Dihydro-alpha-ergocryptine

Comparison: Dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine are all components of ergoloid mesylates. While they share similar structures and pharmacological properties, this compound is unique in its specific effects on cerebral blood flow and vascular resistance. This makes it particularly valuable in the treatment of neurological conditions .

Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEALOBQTUQIVGU-QNIJNHAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044013
Record name Dihydroergocornine
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Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes
Record name Dihydroergocornine
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Mechanism of Action

The mechanism of action by which dihydroergocornine exerts its effects are not entirely defined. However, it is reported that dihydroergocornine has central and peripheral effects. The fall in blood pressure seems to be related to the stimulation of the vasodilator center. It has been demonstrated that dihydroergocornine possesses potent adrenolytic and sympathicolytic actions. The effect of dihydroergocornine is related to the inhibitory effect against the serotonin and noradrenaline receptors in which dihydroergocornine seems to be very potent against a stimulation-induced noradrenaline overflow. It also presents a stimulatory effect in arterial and venous smooth muscle when administered at slightly higher concentrations than the necessary for the inhibitory effect.
Record name Dihydroergocornine
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CAS No.

25447-65-8
Record name Dihydroergocornine
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Record name Dihydroergocornine
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Record name Dihydroergocornine
Source DrugBank
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Record name Dihydroergocornine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dihydroergocornine exert its effects on the central nervous system?

A1: While the exact mechanism remains under investigation, research suggests this compound may influence multiple neurotransmitter systems. It appears to counteract the elevation of cyclic AMP content in brain tissue induced by noradrenaline or dopamine. [] Evidence points towards potential noradrenaline antagonist, dopamine agonist, and serotonin agonist effects. [] Further research is needed to fully elucidate its precise interactions within the brain.

Q2: this compound is mentioned as having potential in treating peripheral vascular diseases. What is its mechanism in this context?

A2: this compound, along with other dihydrogenated ergot alkaloids, exhibits adrenergic blocking properties. [, , ] This means it can inhibit the effects of adrenaline and noradrenaline, neurotransmitters involved in vasoconstriction. By blocking these effects, this compound may contribute to vasodilation, potentially improving blood flow in peripheral vascular diseases.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C31H41N5O5, and its molecular weight is 563.7 g/mol.

Q4: What is known about the absorption of this compound?

A4: Studies using tritium-labeled this compound in humans indicate that it reaches peak plasma concentration around 1 to 2 hours after oral administration. [] The absorption quotient, calculated from urinary excretion data, was found to be between 25% and 30%, suggesting moderate absorption. []

Q5: Are there differences in bioavailability between different formulations of this compound?

A5: A study comparing the bioavailability of dihydroergotoxine mesylate (a mixture containing this compound) from tablets and oral solution found that while the tablet formulation showed delayed absorption due to dissolution time, other pharmacokinetic parameters, including bioavailability, were comparable. []

Q6: What evidence supports the use of this compound in age-related cognitive decline?

A6: Research in animal models and healthy elderly volunteers suggests that this compound, often as part of a mixture like co-dergocrine mesylate, may improve cognitive function, including memory and learning. [] Controlled studies in elderly patients with age-related cognitive decline have shown potential benefits in some cognitive parameters, although the clinical significance of these findings remains a subject of debate. [, , ]

Q7: Has this compound been studied in the context of hypertension?

A7: Yes, studies investigating this compound in hypertensive patients have shown it can induce a reduction in blood pressure, potentially through its sympatholytic properties. [, , , , , , ] Some research suggests that this blood pressure-lowering effect is not associated with a reactive increase in heart rate. []

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